Comprehensive Physicochemical Profiling and Synthetic Utility of 2-Amino-5-fluorobenzene-1-carbothioamide
Comprehensive Physicochemical Profiling and Synthetic Utility of 2-Amino-5-fluorobenzene-1-carbothioamide
Executive Summary
In modern medicinal chemistry, the strategic incorporation of fluorine into small-molecule scaffolds is a proven tactic to modulate lipophilicity, enhance metabolic stability, and tune the pKa of adjacent functional groups. 2-Amino-5-fluorobenzene-1-carbothioamide (also known as 2-amino-5-fluorothiobenzamide, CAS: 1108656-96-7) serves as a highly versatile, commercially available building block. It is primarily utilized as a precursor for the synthesis of complex fluorinated heterocycles, including quinazolin-4(3H)-thiones and 2-substituted benzothiazoles.
This technical guide provides an in-depth analysis of its physicochemical properties, the electronic causality dictating its reactivity, and a self-validating experimental protocol for its synthesis and downstream application[1].
Physicochemical Properties & Structural Causality
The utility of 2-amino-5-fluorobenzene-1-carbothioamide stems from the synergistic electronic effects of its three functional groups: the primary amine, the carbothioamide, and the fluorine atom.
Quantitative Data Profile
Table 1: Key Physicochemical and Structural Parameters
| Property | Value | Diagnostic / Synthetic Significance |
| Molecular Formula | C₇H₇FN₂S[2] | Establishes baseline stoichiometry for coupling reactions. |
| Molecular Weight | 170.21 g/mol [2] | Used for precise mass balance and LC-MS ESI+ validation (m/z 171.0). |
| CAS Number | 1108656-96-7 | Primary identifier for commercial procurement. |
| MDL Number | MFCD18860479[2] | Secondary identifier for cheminformatics databases. |
| H-Bond Donors | 2 (-NH₂ groups) | Strongly influences solid-state packing and crystallization behavior. |
| H-Bond Acceptors | 2 (F, S atoms) | Modulates aqueous solubility and target-protein binding affinity. |
Electronic Causality and Reactivity
Understanding the reactivity of this molecule requires analyzing the "push-pull" electronic environment of the aromatic ring:
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The C5-Fluorine Effect: Fluorine exerts a strong inductive electron-withdrawing effect (-I). Positioned para to the carbothioamide and meta to the primary amine, it subtly decreases the basicity (pKa) of the C2-amine compared to a non-fluorinated analog. This makes the amine less nucleophilic but more metabolically stable against oxidative deamination.
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The C1-Carbothioamide Group: The thioamide sulfur is a highly polarizable, soft nucleophile. In cyclization reactions, the sulfur atom often acts as the initial nucleophile attacking electrophilic centers (such as aldehydes or nitriles), which is the fundamental mechanism driving the formation of benzothiazoles and thioquinazolines[1].
Figure 1: Electronic and physicochemical effects of structural moieties on the molecule.
Synthetic Methodology: A Self-Validating Protocol
While 2-amino-5-fluorobenzene-1-carbothioamide can be purchased, it is frequently synthesized de novo from 2-amino-5-fluorobenzonitrile via thiation. The following protocol utilizes sodium hydrosulfide (NaHS) and magnesium chloride (MgCl₂)[3].
Experimental Causality
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Why MgCl₂? The nitrile carbon is weakly electrophilic. MgCl₂ acts as a mild Lewis acid, coordinating to the nitrile nitrogen. This withdraws electron density from the carbon, lowering the activation energy for the nucleophilic attack by the hydrosulfide anion (HS⁻).
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Why DMF? Dimethylformamide (DMF) is a polar aprotic solvent that excellently solvates the inorganic salts (NaHS and MgCl₂) without hydrogen-bonding to the HS⁻ nucleophile, thereby maximizing its reactivity[3].
Figure 2: Synthetic workflow from 2-amino-5-fluorobenzonitrile to fluorinated quinazolinethiones.
Step-by-Step Protocol
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Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-fluorobenzonitrile (10.0 mmol, 1.36 g) and anhydrous MgCl₂ (10.0 mmol, 0.95 g).
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Solvation: Suspend the solids in anhydrous DMF (25 mL) under a nitrogen atmosphere. Stir for 10 minutes to allow Lewis acid-base complexation.
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Thiation: Add NaHS·H₂O (20.0 mmol, 1.48 g) in one portion. Seal the flask with a needle-pierced septum to prevent pressure buildup from trace H₂S generation[1].
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Reaction: Stir the mixture vigorously at room temperature (25 °C) for 12–16 hours.
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Workup: Pour the dark reaction mixture into 100 mL of ice-cold distilled water. This quenches the reaction and forces the precipitation of the product while keeping the inorganic salts dissolved in the aqueous phase. Extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine (3 × 50 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Analytical Self-Validation System
To ensure the integrity of the synthesis, the protocol must be validated using orthogonal analytical techniques. Do not proceed to downstream cyclizations without confirming the parameters in Table 2.
Table 2: Analytical Validation Parameters for 2-Amino-5-fluorobenzene-1-carbothioamide
| Technique | Expected Observation | Diagnostic Significance |
| TLC (1:1 Hexanes:EtOAc) | Shift from R_f ~0.6 (nitrile) to R_f ~0.3 (thioamide) | The strong H-bond donating capacity of the newly formed -C(=S)NH₂ group significantly increases polarity, retarding its mobility on silica. |
| LC-MS (ESI+) | Peak at m/z 171.0 [M+H]⁺ | Confirms the addition of H₂S (mass increase of +34 Da from the starting nitrile). |
| ¹H NMR (DMSO-d₆) | Two broad singlets between 9.0–10.0 ppm | Confirms the thioamide protons. The highly deshielding nature of the C=S bond pushes these peaks far downfield compared to standard amides. |
| FT-IR | Strong bands at ~3350 cm⁻¹ and ~1150 cm⁻¹ | Validates the N-H stretching (amines) and the distinct C=S stretching frequency. |
Downstream Applications in Drug Development
Once validated, 2-amino-5-fluorobenzene-1-carbothioamide acts as a critical intermediate. For instance, reacting this thioamide with various aldehydes in water at 100 °C (without the need for transition metal catalysts) triggers a tandem condensation-cyclization cascade[3].
The primary amine condenses with the aldehyde to form an imine intermediate. Subsequently, the highly nucleophilic thioamide sulfur attacks the imine carbon, driving ring closure to yield 6-fluoro-2-substituted quinazolin-4(1H)-thiones . These quinazoline scaffolds are privileged structures in pharmacology, frequently evaluated as kinase inhibitors and thymidylate synthase inhibitors[3]. The presence of the C6-fluorine atom in the final drug scaffold often enhances blood-brain barrier (BBB) penetrance and prevents rapid cytochrome P450-mediated oxidation at that specific aromatic position.
References
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Title: 2-amino-5-fluorobenzene-1-carbothioamide | 1108656-96-7 Source: Sigma-Aldrich URL:
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[2] Title: Building Blocks Catalogue November 2020 Source: Namiki URL: 2
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[1] Title: Efficient synthesis of thioquinazolinedione derivatives via the reaction of 2-aminobenzonitrile and carbonyl sulfide catalyzed by NaHS Source: Taylor & Francis URL: 1
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[3] Title: Organic & Biomolecular Chemistry - Synthesis of 2-aminobenzothioamides Source: RSC Publishing URL: 3
